3-(Pyridin-3-yl)-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Pyridin-3-yl)-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxaldehyde with o-tolylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(Pyridin-3-yl)-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid
- 3-(Pyridin-3-yl)-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(Pyridin-3-yl)-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, in particular, can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
CAS No. |
618382-76-6 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(2-methylphenyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-2-3-7-14(11)19-15(16(20)21)9-13(18-19)12-6-4-8-17-10-12/h2-10H,1H3,(H,20,21) |
InChI Key |
ZWLWJEPBKISURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
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